4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related sulfonyl piperidine derivatives involves various chemical reactions, starting with the condensation of specific piperidine derivatives with sulfonyl chlorides in the presence of a base and solvent. For example, compounds similar to 4-((4-Chlorophenyl)sulfonyl)piperidine have been synthesized by reacting piperidin-4-yl derivatives with different sulfonyl chlorides, resulting in products characterized by spectroscopic techniques and X-ray crystallography (Girish et al., 2008), (Benakaprasad et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds often features a piperidine ring in a chair conformation, with the geometry around the sulfur atom typically approaching a tetrahedral shape. This is evidenced by crystallographic studies revealing specific cell parameters and intermolecular hydrogen bonding patterns that contribute to the stability and conformation of the molecule (Girish et al., 2008), (Benakaprasad et al., 2007).
Chemical Reactions and Properties
The chemical behavior and reactions of sulfonyl piperidine derivatives can be influenced by the nature of substitutions on the piperidine ring and the sulfonyl group. These compounds participate in various chemical reactions, including N-sulfonation and coupling reactions, which are critical for the synthesis of bioactive molecules (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are directly related to their molecular conformation and intermolecular interactions. X-ray crystallography provides detailed information on the crystal class, space group, and cell parameters, illustrating the impact of molecular structure on physical properties (Girish et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the electronic configuration and the presence of functional groups. Studies involving derivatives of 4-((4-Chlorophenyl)sulfonyl)piperidine have explored their potential as antimicrobial agents, highlighting the role of the sulfonyl and piperidine groups in biological activity (Vinaya et al., 2009).
Scientific Research Applications
Application
A new series of 4-(4 -chlorophenyl)-4-hydroxypiperidine derivatives were synthesized and tested as potential analgesic compounds . They were also evaluated for their effect on hypotensive activity .
Method of Application
These derivatives were synthesized by reacting 1 mol of 4-(4 -chlorophenyl)-4-hydroxypiperidine with the corresponding substituted phenacyl halide in ethanol under reflux .
Results
Results showed that all the derivatives exhibit significant analgesic activity in male Wistar rats at a dose of 50mg/kg of body weight after intramuscular injection, when tested by thermal stimuli (tail flick test) . Compounds 2, 3 and 5 produced reduction in blood pressure in normotensive rat .
Drug Design
Application
Piperidines, including 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
Method of Application
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Results
Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Research
Application
Piperidine and its derivatives, including “4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride”, have been studied for their anticancer properties . They have shown potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Method of Application
These compounds have been tested in vitro on various cancer cell lines. For example, the use of amino-4-(1-piperidine) pyridine in the treatment of DLD-1 and HT29 cells down-regulates EMT .
Results
The results showed that these compounds can inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Early Discovery Research
Application
“4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride” is provided to early discovery researchers as part of a collection of unique chemicals .
Method of Application
Researchers can use this compound in their early-stage experiments to explore its potential applications .
Results
As this compound is provided “as-is”, the results of these early discovery research experiments can vary widely depending on the specific research goals .
Antimicrobial Research
Application
Piperidine derivatives have been studied for their antimicrobial properties . They have shown potential against various types of bacteria and fungi .
Method of Application
These compounds have been tested in vitro on various microbial strains. The antimicrobial activity is usually evaluated using disc diffusion method .
Results
The results showed that these compounds can inhibit the growth of various microbial strains, thus showing potential as antimicrobial agents .
Neurological Research
Application
Piperidine and its derivatives, including “4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride”, have been studied for their effects on the central nervous system . They have shown potential as analgesics, anticonvulsants, and antidepressants .
Method of Application
These compounds have been tested in vivo on various animal models. For example, the analgesic activity is usually evaluated using tail flick test .
Results
The results showed that these compounds can produce significant analgesic, anticonvulsant, and antidepressant effects, thus showing potential as neurological agents .
Safety And Hazards
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYLTDPLFVFHFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936788 | |
Record name | 4-(4-Chlorobenzene-1-sulfonyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride | |
CAS RN |
101768-64-3, 16310-38-6 | |
Record name | Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101768-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chlorobenzene-1-sulfonyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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